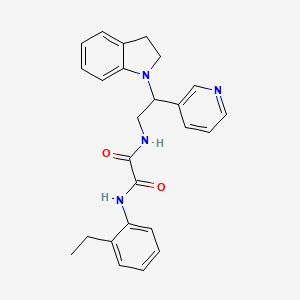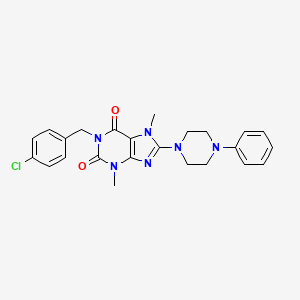![molecular formula C23H30N6O3 B2684509 8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 838866-14-1](/img/structure/B2684509.png)
8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a complex organic molecule. It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidine derivatives are synthesized using various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The molecular formula of a related compound is C32H44N4O2 , but the exact structure of the compound could not be found in the available resources.Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. They are used as building blocks in the synthesis of other organic compounds, including medicinal products . They can undergo a variety of intra- and intermolecular reactions to form various piperidine derivatives .Mechanism of Action
Target of action
The compound “8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” contains a piperidine ring, which is a common structural motif in many bioactive molecules . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
Compounds with a piperidine moiety often show a wide variety of biological activities . The presence of different functional groups on the piperidine ring can significantly influence the compound’s interactions with its targets .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Piperidine derivatives are known to interact with a wide range of targets and pathways, depending on their specific structures .
Pharmacokinetics
Piperidine derivatives are generally well absorbed and distributed in the body, and their metabolism and excretion can vary widely depending on their specific structures .
Result of action
Piperidine derivatives can have a wide range of effects, depending on their specific structures and targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for the compound “8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” could not be found in the available resources .
Future Directions
Piperidine derivatives are a focus of ongoing research due to their wide range of biological activities and their importance in the pharmaceutical industry . Future research will likely continue to explore the synthesis of new piperidine derivatives, their biological activities, and their potential applications in medicine .
properties
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-3-32-18-9-7-17(8-10-18)27-15-16-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)14-13-26-11-5-4-6-12-26/h7-10H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZPCVLNFDJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)
![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)

![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)
![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)